

# Application Notes and Protocols: Immunohistochemistry for Tau Pathology Following MK-8719 Administration

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## Compound of Interest

Compound Name: MK-8719

Cat. No.: B11929122

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## Introduction

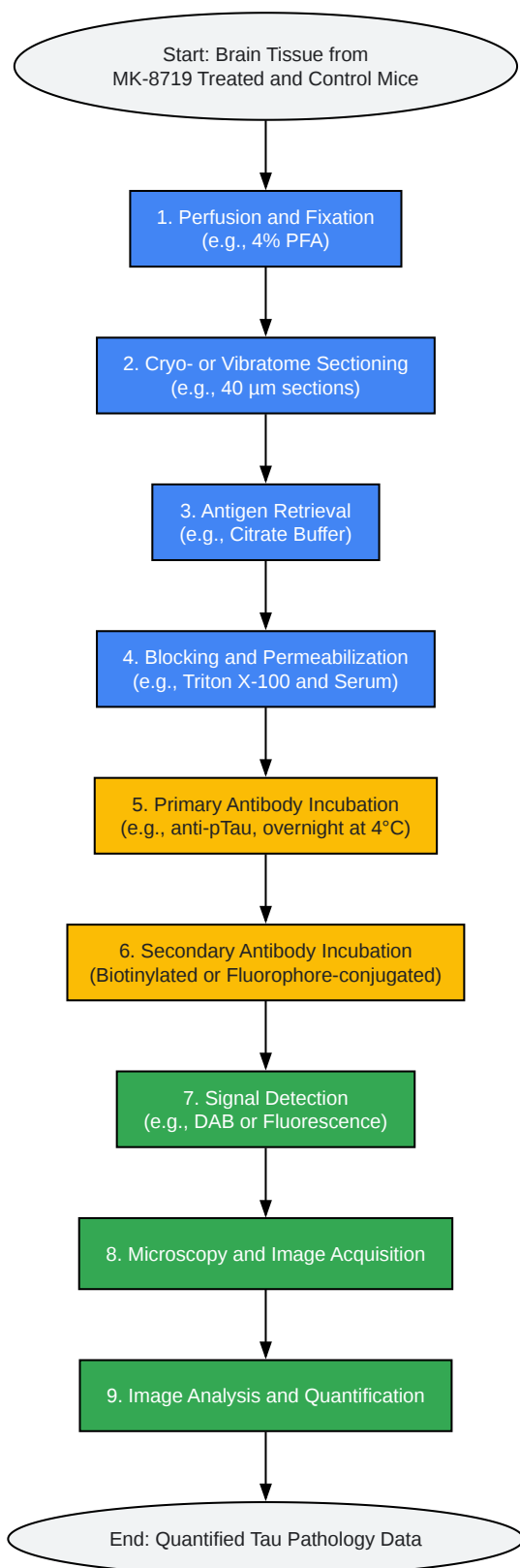
**MK-8719** is a potent and selective inhibitor of O-GlcNAcase (OGA), an enzyme responsible for removing O-linked  $\beta$ -N-acetylglucosamine (O-GlcNAc) from proteins.<sup>[1][2][3][4]</sup> The inhibition of OGA leads to an increase in O-GlcNAcylation, a post-translational modification that has been shown to interfere with the hyperphosphorylation and aggregation of the tau protein.<sup>[1][4]</sup> The accumulation of hyperphosphorylated and aggregated tau is a key pathological hallmark of several neurodegenerative diseases, collectively known as tauopathies, which include Alzheimer's disease and progressive supranuclear palsy.<sup>[1][2][3]</sup> Preclinical studies using the rTg4510 mouse model of tauopathy have demonstrated that administration of **MK-8719** leads to a reduction in pathological tau and ameliorates neurodegeneration.<sup>[1][4]</sup>

These application notes provide a detailed overview of the immunohistochemical methods used to assess changes in tau pathology following treatment with **MK-8719**, based on established protocols for the rTg4510 mouse model.

## Mechanism of Action of MK-8719

The therapeutic rationale for using **MK-8719** in tauopathies is based on the interplay between tau phosphorylation and O-GlcNAcylation. These two post-translational modifications can occur

on the same or nearby serine and threonine residues of the tau protein, suggesting a competitive relationship. An increase in O-GlcNAcylation, induced by **MK-8719**, is thought to prevent or reduce the hyperphosphorylation of tau, thereby inhibiting its aggregation into neurofibrillary tangles (NFTs) and promoting its normal function in microtubule stabilization.



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## References

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